tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride” is a reagent used in the synthesis of RET kinase inhibitors. It is also used in the preparation of CDK4/6 inhibitors .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. Unfortunately, the specific synthesis process is not available in the retrieved sources .Molecular Structure Analysis
The molecular formula of “this compound” is C12H23ClN2O2. Its molecular weight is 262.77 g/mol . The IUPAC name is tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride .Chemical Reactions Analysis
As a reagent, “this compound” is involved in the synthesis of RET kinase inhibitors and the preparation of CDK4/6 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the retrieved sources .Scientific Research Applications
Supramolecular Chemistry : A study by Graus et al. (2010) focused on cyclohexane-5-spirohydantoin derivatives, highlighting the role of substituents like tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in supramolecular arrangements. This research demonstrated how these compounds contribute to crystallographic structures and hydrogen bonding interactions (Graus, S., Casabona, D., Uriel, S., Cativiela, C., & Serrano, J., 2010).
Peptide Synthesis and Conformational Analysis : Fernandez et al. (2002) synthesized derivatives of tert-Butyl 2,7-diazaspiro[3.5]nonane for use in peptide synthesis. These compounds acted as constrained surrogates for dipeptides, contributing to the study of peptide structures and conformations (Fernandez, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M., & Giralt, E., 2002).
Pharmaceutical Chemistry : Research by Mounier et al. (2020) explored the development of N-arylsufonamides featuring a diazaspiro[4.4]nonane nucleus, targeting the guanine nucleotide exchange activity of DOCK5 to inhibit osteoclast activity. This could lead to novel treatments for osteoporosis without affecting bone formation (Mounier, L., Morel, A., Ferrandez, Y., Morko, J., Vääraäniemi, J., Gilardone, M., Roche, D., Cherfils, J., & Blangy, A., 2020).
Crystallography and Molecular Structure : Dong et al. (1999) reported on the crystal structure of a related compound, providing insights into the molecular arrangement and symmetry in crystals. This type of research is fundamental in understanding the physical and chemical properties of these compounds (Dong, Y., Yun, H., Suh, J. M., Ahn, Y., & Ha, H., 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;/h13H,4-9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQURGQQISYSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670470 |
Source
|
Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1023301-84-9 |
Source
|
Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.